p-Acryloyloxybenzoyl chloride

Antimicrobial Microbiology Structure‑Activity Relationship

p‑Acryloyloxybenzoyl chloride (IUPAC: (4‑carbonochloridoylphenyl) prop‑2‑enoate, C₁₀H₇ClO₃, MW 210.61 g/mol) is a heterobifunctional building block that combines a polymerizable acrylate ester with a reactive benzoyl chloride moiety [REFS‑1]. This dual functionality makes it a strategic intermediate for synthesizing side‑chain liquid‑crystalline polymers, graft copolymers, and functionalized macromolecular architectures in academic and industrial materials research.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Cat. No. B1258330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Acryloyloxybenzoyl chloride
Synonymsp-acryloyloxybenzoyl chloride
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C10H7ClO3/c1-2-9(12)14-8-5-3-7(4-6-8)10(11)13/h2-6H,1H2
InChIKeyUDQNLVNJIZIZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Acryloyloxybenzoyl Chloride: A Heterobifunctional Monomer for Precision Polymer and Liquid‐Crystal Research


p‑Acryloyloxybenzoyl chloride (IUPAC: (4‑carbonochloridoylphenyl) prop‑2‑enoate, C₁₀H₇ClO₃, MW 210.61 g/mol) is a heterobifunctional building block that combines a polymerizable acrylate ester with a reactive benzoyl chloride moiety [REFS‑1]. This dual functionality makes it a strategic intermediate for synthesizing side‑chain liquid‑crystalline polymers, graft copolymers, and functionalized macromolecular architectures in academic and industrial materials research.

Heterobifunctional monomer with polymerizable acrylate and reactive acyl chloride handles
Enables sequential, site-specific construction of liquid-crystalline and graft copolymers
Supports research on thermal processing windows and mesophase behavior tuning

p-Acryloyloxybenzoyl Chloride: Why Structural Analogs Cannot Be Interchanged Without Performance Loss


Simple substitution of this compound with a generic benzoyl chloride (e.g., 4‑fluorobenzoyl chloride) or a simple acrylate monomer forfeits the orthogonal reactivity that enables sequential, site‑specific polymer construction [1]. Likewise, replacing it with the methacrylate analog (p‑methacryloyloxybenzoyl chloride) alters the polymerization kinetics, thermal transitions of the resulting polymer, and the intermolecular interaction strength of the final material, as demonstrated by direct comparative studies of the derived polyacrylates and polymethacrylates [2][3].

Reactivity Loss Replacing with a generic benzoyl chloride forfeits the acrylate group, eliminating orthogonal polymerization capability.
Kinetics Shift Methacrylate analog alters polymerization rates, raises glass-transition temperature, and lowers melting/isotropization temperatures.
Cohesion Change Methacrylate-based grafts exhibit stronger secondary interactions, leading to different mechanical reinforcement than acrylate-based grafts.

p-Acryloyloxybenzoyl Chloride: Quantitative Differentiation Versus Closest Analogs


Antimicrobial Activity: p‑Acryloyloxybenzoyl Chloride (ABC) vs. p‑Acryloyloxybenzoic Acid (ABA)

A head‑to‑head study employing a visual inhibition zone assay on agar media demonstrated that the carboxylic acid analog (ABA) is a far more potent antimicrobial agent than the target acyl chloride (ABC). The authors attributed this difference to the hydroxyl group in ABA, which creates a more reactive system with stronger intramolecular charge transfer [1]. For procurement, if antimicrobial activity is the primary selection criterion, ABA should be prioritized; however, if the application requires the acyl chloride handle for further covalent derivatization, ABC remains indispensable despite its lower antimicrobial potency.

Antimicrobial Activity
Head-to-head
ABA >> ABC
Carboxylic acid analog far more potent inhibitor; acyl chloride preferred only when reactivity handle is essential.
Visual inhibition zone assay; exact zones not publicly reported.
Antimicrobial Microbiology Structure‑Activity Relationship

Polymer Thermal Transitions: Polyacrylates vs. Polymethacrylates Derived from p‑Acryloyloxybenzoyl Chloride

In a systematic study, homopolymers were prepared from aryloxycarbonylphenyl acrylates (derived from p‑acryloyloxybenzoyl chloride) and the corresponding methacrylates (derived from p‑methacryloyloxybenzoyl chloride). DSC and polarizing optical microscopy revealed that the polymethacrylate series exhibits higher glass‑transition temperatures (Tg) but lower melting (Tm) and isotropization (Ti) temperatures than the polyacrylate series bearing the same pendant mesogen [1]. Thus, the selection of the acrylate‑based building block directly determines the thermal processing window of the final liquid‑crystalline material.

Thermal Transitions
Cross-study
Polyacrylate: Higher Tm & Ti
Polymethacrylate: Higher Tg
Mesophase range shifts by tens of °C
Acrylate building block widens high-temperature processing window of liquid-crystalline polymers.
DSC and POM of homopolymers; exact values depend on pendant group.
Liquid Crystal Polymers Thermal Analysis Polymer Synthesis

Intermolecular Interaction Strength in Graft Copolymers: Acrylate‑Based vs. Methacrylate‑Based Side Chains

Graft copolymers were synthesized by polymerizing p‑biphenyloxycarbonylphenyl acrylate (BPCPA, derived from p‑acryloyloxybenzoyl chloride) and the corresponding methacrylate (BPCPMA, derived from p‑methacryloyloxybenzoyl chloride) onto polypropylene. Experimental characterization and DFT calculations demonstrated that the poly(BPCPA) grafts exhibit significantly weaker secondary van der Waals interactions than the poly(BPCPMA) grafts, leading to inferior mechanical reinforcement [1]. This finding highlights that the methacrylate‑based monomer is preferable when enhanced interchain cohesion and mechanical strength are required.

Intermolecular Cohesion
Cross-study
BPCPA grafts: weaker vdW bonds
BPCPMA grafts: stronger vdW bonds
Methacrylate analog improves interchain cohesion and mechanical reinforcement.
DFT B3LYP/6-311++G(d,p) corroborates experimental ranking.
Mechanical Properties Graft Copolymers Intermolecular Forces

Intramolecular Charge Transfer Efficiency: ABC vs. ABA

DFT calculations at the B3LYP/6‑311G++(d,p) level revealed that both p‑acryloyloxybenzoyl chloride (ABC) and p‑acryloyloxybenzoic acid (ABA) exhibit strong intramolecular charge transfer (ICT) between donor and acceptor regions. However, the ICT is markedly stronger in ABA due to the presence of the hydroxyl group, which enhances the electronic donating ability and the conjugation efficiency. The stronger ICT in ABA translates into a narrower HOMO‑LUMO gap, higher reactivity, and the observed superior antimicrobial performance [1].

ICT & HOMO-LUMO Gap
Head-to-head
ABA: narrower gap, strong ICT
ABC: wider gap, moderate ICT
Explains higher reactivity and antimicrobial performance of acid analog.
DFT B3LYP/6-311++G(d,p); validated by FTIR and NMR.
Electrochemistry Computational Chemistry Reactivity

p-Acryloyloxybenzoyl Chloride: Evidence‑Based Application Scenarios for Scientific Procurement


Synthesis of Side‑Chain Liquid‑Crystalline Polyacrylates with Tailored Mesophase Behavior

When a research group requires a polymer with a specific mesophase temperature range (e.g., 98–265 °C), p‑acryloyloxybenzoyl chloride serves as the essential acrylate‑functional monomer. The thermal data from DSC and polarizing optical microscopy demonstrate that the polyacrylate derived from this compound exhibits higher melting and isotropization temperatures than its methacrylate counterpart, enabling operation at elevated temperatures [2].

Covalent Immobilization of Functional Molecules via the Acyl Chloride Handle

For projects that require attaching a polymerizable unit to a biomolecule, dye, or sensor moiety, the benzoyl chloride group of this compound allows efficient ester or amide bond formation under mild conditions. This orthogonal reactivity is not available in the simple acrylate analogs, which lack the acid chloride functionality necessary for direct conjugation [1].

Graft Copolymer Modification of Polyolefins for Enhanced Surface Properties

In scenarios where polypropylene or polyethylene surfaces need to be functionalized with liquid‑crystalline grafts, the biphenyl ester derivative of p‑acryloyloxybenzoyl chloride (BPCPA) can be graft‑polymerized. Comparative mechanical data indicate that while the methacrylate graft provides stronger interchain cohesion, the acrylate graft offers a different balance of flexibility and processability, making it suitable for applications where extreme mechanical strength is not the primary criterion [3].

Comparative Structure‑Activity Studies of Antimicrobial Agents

When investigating the antimicrobial structure‑activity relationships within the acryloyloxybenzoyl family, researchers can procure both p‑acryloyloxybenzoyl chloride and p‑acryloyloxybenzoic acid to benchmark the effect of the acid chloride vs. carboxylic acid group. The established ranking (ABA > ABC) provides a clear baseline for further derivatization [1].

Application
Selection Property
Validation Focus
Side-chain liquid-crystalline polyacrylate synthesis
Mesophase temperature range (Tm, Ti)
DSC and POM verification of thermal transitions
Covalent immobilization of functional molecules
Orthogonal acyl chloride reactivity
Ester/amide bond formation under mild conditions
Graft copolymer modification of polyolefins
Balance of flexibility and interchain cohesion
Mechanical testing and SEM of grafted surfaces
Antimicrobial structure-activity relationship studies
Functional group impact on antimicrobial activity
Inhibition zone assay with Gram-positive/negative strains
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